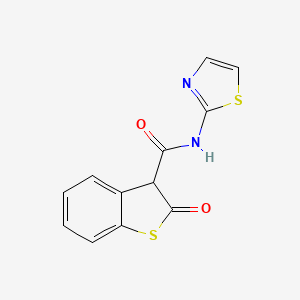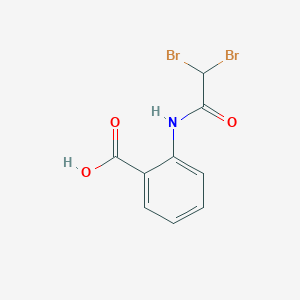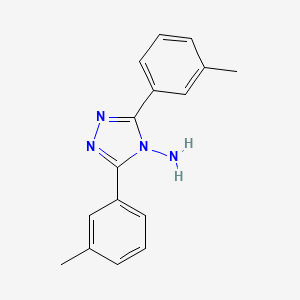
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- is a chemical compound with the molecular formula C11H15Cl2NS. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups and a methylthio group attached to the benzenamine structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- typically involves the reaction of benzenamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The methylthio group is introduced through a subsequent reaction with methylthiol or a suitable methylthio-containing reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethyl groups to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
科学的研究の応用
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Medicine: Explored for its therapeutic potential in treating certain types of cancer.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- involves the alkylation of DNA, which leads to the disruption of DNA replication and cell division. The chloroethyl groups form covalent bonds with the DNA, resulting in cross-linking and strand breaks. This mechanism is similar to that of other alkylating agents used in chemotherapy.
類似化合物との比較
Similar Compounds
Benzenamine, N,N-bis(2-chloroethyl)-: Lacks the methylthio group.
Benzenamine, N,N-bis(2-chloroethyl)-4-chloro-: Contains a chloro group instead of a methylthio group.
Benzenamine, N,N-bis(2-chloroethyl)-4-nitro-: Contains a nitro group instead of a methylthio group.
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and potential biological activities. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
64977-17-9 |
|---|---|
分子式 |
C11H15Cl2NS |
分子量 |
264.2 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C11H15Cl2NS/c1-15-11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
InChIキー |
GQILSBKHQTYPGZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)



![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)
![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)








